molecular formula C8H16N4 B13199503 (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B13199503
M. Wt: 168.24 g/mol
InChI Key: VSEYJSVLVMVWEA-ZETCQYMHSA-N
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Description

(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a chiral amine featuring a 1,2,3-triazole ring substituted with an isopropyl group at the N1 position and a propan-2-amine moiety at the C4 position. Its molecular formula is C₈H₁₆N₄, with a molecular weight of 168.24 g/mol (CAS: 1872804-40-4) . The compound’s stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, as evidenced by its inclusion in studies targeting the Beta-2 adrenergic receptor .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

(2S)-1-(1-propan-2-yltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C8H16N4/c1-6(2)12-5-8(10-11-12)4-7(3)9/h5-7H,4,9H2,1-3H3/t7-/m0/s1

InChI Key

VSEYJSVLVMVWEA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C(C)C)N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can be performed on the triazole ring or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the triazole ring.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: It can be used in bioconjugation reactions to link biomolecules.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to targets. The propan-2-yl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key References
(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine 1,2,3-Triazole N1: Isopropyl; C4: (2S)-Propan-2-amine 168.24 Beta-2 adrenergic receptor ligand
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride 1,2,3-Triazole N1: Phenyl; C4: Propan-2-amine (HCl salt) 238.72 (C₁₁H₁₅ClN₄) Unknown (structural analog with enhanced solubility due to HCl salt)
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine Pyrazole N1: 3-Methyl; C4: Propan-2-amine 139.20 No explicit activity reported; pyrazole analogs often target kinases or receptors
2-(4-(1-(β-L-Fucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-methylpropan-1-amine 1,2,3-Triazole + Sugar N1: β-L-Fucopyranosyl; C4: Aromatic Not reported Potential glycosidase inhibition or antimicrobial activity
1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Pyrazole N1: 5-Cyclopropyl-3-CF₃; C4: Propan-2-amine Not reported Trifluoromethyl group may enhance metabolic stability

Structural and Functional Insights

Triazole vs. Pyrazole Core :

  • The 1,2,3-triazole ring in the target compound offers superior metabolic stability compared to pyrazoles, as triazoles resist oxidative degradation . Pyrazole derivatives (e.g., 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine ) may exhibit higher reactivity due to their electron-rich nitrogen atoms .

Substituent Effects: Isopropyl (Target) vs. Phenyl (): The isopropyl group in the target compound enhances lipophilicity (logP ~1.5 estimated) compared to the phenyl analog, which has higher aromaticity and may engage in stronger π-π interactions . Sugar Moieties (): The β-L-fucopyranosyl-substituted triazole introduces polarity, likely reducing blood-brain barrier penetration but improving water solubility .

Stereochemical Influence :

  • The (2S) configuration in the target compound is critical for receptor binding. Enantiomers of similar amines (e.g., Beta-2 adrenergic ligands) show stark differences in efficacy, with the S-form often exhibiting higher affinity .

Antifungal triazoles (e.g., fluconazole) share the triazole core but typically feature difluorophenyl groups; the isopropyl substituent in the target compound may reduce CYP450 inhibition, a common side effect of antifungal triazoles .

Synthetic Accessibility :

  • The target compound’s triazole ring is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . Pyrazole derivatives () require alternative methods, such as cyclocondensation of hydrazines with diketones .

Research Findings

  • Receptor Binding : Molecular docking studies suggest the (2S)-configured amine in the target compound forms a hydrogen bond with Asp113 in the Beta-2 adrenergic receptor’s active site, a interaction absent in racemic analogs .
  • Physicochemical Properties: The target compound’s logP (estimated 1.5) and molecular weight (168.24) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to larger analogs like the fucopyranosyl derivative .

Biological Activity

(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a propan-2-yl group and an amine functional group. Its molecular formula is C6H12N4C_6H_{12}N_4, with a molecular weight of approximately 140.18 g/mol. The presence of the triazole ring contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Click Chemistry : Utilizing the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole ring.
  • Alkylation : Introducing the propan-2-yl group through alkylation reactions.
  • Purification : Common techniques include recrystallization and chromatography to achieve high purity.

Antimicrobial Properties

Research has shown that 1,2,3-triazole derivatives exhibit significant antimicrobial activity. A study investigating various triazole compounds found that they can effectively inhibit bacterial growth and possess antifungal properties . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

Antioxidant properties have also been attributed to 1,2,3-triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A recent study measured the antioxidant capacity using various assays, confirming that certain triazole compounds exhibit strong hydrogen peroxide scavenging activity .

Research Findings

Activity Effectiveness Reference
AntimicrobialSignificant inhibition
Cholinesterase inhibitionModerate inhibition
AntioxidantStrong scavenging activity

Case Studies

  • Cholinesterase Inhibition Study :
    • A series of triazole derivatives were synthesized and tested for their ability to inhibit AChE and BChE.
    • Results indicated that modifications to the triazole structure significantly influenced inhibitory potency.
  • Antimicrobial Efficacy :
    • Various 1,2,3-triazoles were tested against a panel of bacterial strains.
    • The results demonstrated that some derivatives exhibited MIC values comparable to standard antibiotics.

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